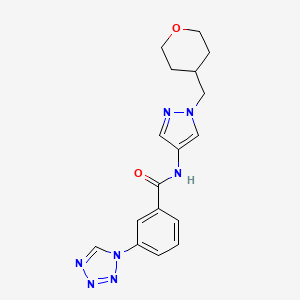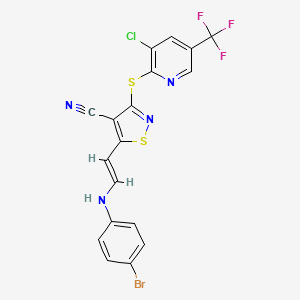
5-(2-(4-Bromoanilino)vinyl)-3-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-4-isothiazolecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-(2-(4-Bromoanilino)vinyl)-3-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-4-isothiazolecarbonitrile” is a complex organic molecule that contains several functional groups, including a bromoanilino group, a vinyl group, a chloropyridinyl group, a sulfanyl group, and an isothiazolecarbonitrile group .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. These groups can have significant effects on the compound’s physical and chemical properties, as well as its reactivity .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of polar groups could make it soluble in polar solvents, while the presence of aromatic rings could give it UV-visible absorption properties .
Scientific Research Applications
Chemical Reactions and Transformations
The compound and its derivatives, such as 3-bromoisothiazole-5-carbonitriles, undergo various chemical reactions, showcasing their reactivity and potential utility in synthetic chemistry. For example, they react with dialkylamines like pyrrolidine or morpholine, leading to the formation of 3-amino-substituted derivatives or, in some cases, result in cleavage of the isothiazole ring or unexpected products depending on the nucleophilicity of the dialkylamine. These transformations highlight the compound's versatility and its use in generating a range of chemical entities (Kalogirou & Koutentis, 2014).
Synthesis of Derivatives and Heterocycles
Derivatives of this compound, such as pyrazole and triazole derivatives, play a crucial role in the synthesis of pharmacologically active compounds. These derivatives possess a range of properties, including analgesic, anti-inflammatory, and antibacterial, and find applications as insectoacaricides, dyes, luminophores, and ligands. The research demonstrates the compound's significance in synthesizing materials for advanced technologies and its role as a building block in the creation of heterocyclic compounds with potential biological activities (Samultsev, Rudyakova, & Levkovskaya, 2012) (Bandera et al., 2007).
Biological and Surface Activities
The compound and its derivatives exhibit a range of biological activities. For instance, 1,2,4-triazole derivatives show antimicrobial activity and can be used as surface-active agents. This reflects the compound's potential in developing biologically active molecules with various applications in the field of medicine and surface chemistry (El-Sayed, 2006).
Vibrational and Structural Properties
The structural, topological, and vibrational properties of isothiazole derivatives with antiviral activities have been studied, revealing insights into their behavior in different media. These studies provide a deeper understanding of the compound's properties and its potential use in antiviral applications (Romani et al., 2015).
Fluorinated Compounds Synthesis
The compound also serves as a precursor in synthesizing fluorinated compounds, such as trifluoromethyl, difluoromethylene, or difluoromethyl prolines. These fluorinated compounds have significant implications in medicinal chemistry due to their unique properties (Nadano, Iwai, Mori, & Ichikawa, 2006).
Mechanism of Action
Future Directions
The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used in the development of new pharmaceuticals, as a building block for the synthesis of complex organic molecules, or in materials science, among other possibilities .
properties
IUPAC Name |
5-[(E)-2-(4-bromoanilino)ethenyl]-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-1,2-thiazole-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9BrClF3N4S2/c19-11-1-3-12(4-2-11)25-6-5-15-13(8-24)16(27-29-15)28-17-14(20)7-10(9-26-17)18(21,22)23/h1-7,9,25H/b6-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWFJFOQIGDGLJT-AATRIKPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC=CC2=C(C(=NS2)SC3=C(C=C(C=N3)C(F)(F)F)Cl)C#N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N/C=C/C2=C(C(=NS2)SC3=C(C=C(C=N3)C(F)(F)F)Cl)C#N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9BrClF3N4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-(4-Bromoanilino)vinyl)-3-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-4-isothiazolecarbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-ethoxy-3-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2405516.png)
![Methyl 2-amino-2-[3-(4-methoxy-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2405519.png)
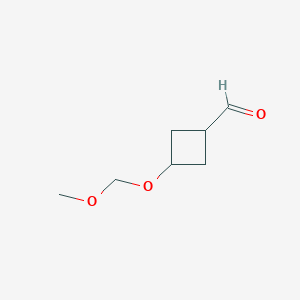

![[3-(2-Methoxyethoxy)phenyl]methanol](/img/structure/B2405525.png)


![(5-chloro-2-methylsulfanylpyrimidin-4-yl)-[3-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)piperidin-1-yl]methanone](/img/structure/B2405529.png)
![N-{[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-2-thiophenecarboxamide](/img/structure/B2405530.png)
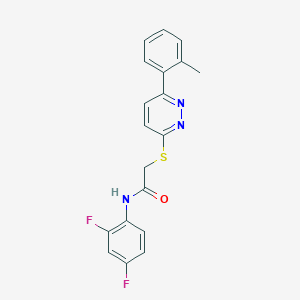
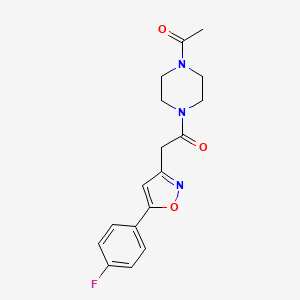

![2-{3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}ethan-1-amine hydrochloride](/img/structure/B2405536.png)
